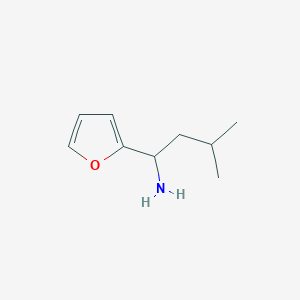![molecular formula C9H8N2O3 B15205978 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it is cleaner, with minimal impurity formation, and does not require a metal catalyst. The reaction is carried out at room temperature, and the total conversion is observed in about 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the electrochemical method mentioned above. This method is robust, scalable, and has a high atom economy, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydrogen peroxide and reducing agents like formamides. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a common motif in pharmaceutical compounds due to its diverse spectrum of biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, thereby modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can be compared with other similar compounds, such as:
2-Aminobenzoxazole: This compound has a similar structure but lacks the acetic acid moiety.
Benzoxazole: This compound is the parent structure and lacks the amino and acetic acid groups.
2-(2,6-Dichlorophenylamino)phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: This compound has been studied for its antibacterial potential.
The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-(2-amino-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
QABVLVAWJHEUKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)

![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)


![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)

